Product packaging for Leuprolide (5-9)(Cat. No.:CAS No. 129244-90-2)

Leuprolide (5-9)

Cat. No.: B3320988
CAS No.: 129244-90-2
M. Wt: 687.9 g/mol
InChI Key: IFXGEYGBHGKGSQ-KLMIGJKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Leuprolide as a Gonadotropin-Releasing Hormone (GnRH) Agonist in Research

Leuprolide is classified as a GnRH agonist, meaning it mimics the action of endogenous GnRH. patsnap.com Natural GnRH is released in a pulsatile manner from the hypothalamus, which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.com These gonadotropins, in turn, signal the gonads to produce sex hormones like testosterone (B1683101) and estradiol (B170435). drugbank.com

In a research context, Leuprolide's mechanism of action is biphasic. Upon initial administration, it acts as a potent agonist at the pituitary GnRH receptors (GnRHRs), causing a transient surge in LH and FSH, a phenomenon known as the "flare effect". pharmacyfreak.compatsnap.com However, continuous exposure to Leuprolide leads to desensitization and downregulation of these receptors. patsnap.compatsnap.com This sustained stimulation overwhelms the normal pulsatile signaling, causing the pituitary gonadotrope cells to become unresponsive. pharmacyfreak.com The result is a profound and reversible suppression of LH and FSH secretion, leading to a significant drop in the production of gonadal sex steroids, effectively inducing a state of hypogonadism. uworld.compharmacyfreak.com This predictable and controllable suppression of sex hormones makes Leuprolide an invaluable tool for studying hormone-dependent conditions. pharmacyfreak.com

PropertyDescription
Chemical Formula C59H84N16O12
Molecular Weight 1209.41 g/mol
Drug Class Gonadotropin-Releasing Hormone (GnRH) Agonist
Mechanism of Action Initially stimulates pituitary GnRH receptors, then continuous exposure leads to receptor downregulation and suppression of gonadotropin (LH, FSH) release, ultimately decreasing sex hormone production. pharmacyfreak.compatsnap.com
Key Structural Feature A synthetic 9-residue peptide analogue of GnRH, with a D-leucyl residue at position 6 to increase stability and potency. nih.govdrugbank.com

Evolution of GnRH Analog Research and Leuprolide's Role

The journey of GnRH analog research began with the isolation and characterization of the native GnRH decapeptide in 1971. nih.gov This discovery spurred drug discovery programs aimed at synthesizing more potent and stable analogues. nih.gov Researchers found that native GnRH has a very short biological half-life of only three to four minutes, limiting its therapeutic and research applications. drugbank.comdrugbank.com

Leuprolide, discovered around 1973 by Takeda Pharmaceutical Company Ltd., emerged as a pivotal development from this research. nih.gov The key innovation in Leuprolide's structure is the substitution of the glycine (B1666218) residue at position 6 of the native GnRH with a D-leucyl residue. nih.govdrugbank.com This single D-amino acid substitution makes the peptide more resistant to degradation by peptidases, significantly increasing its circulating half-life to approximately three hours. drugbank.comdrugbank.com This modification also enhances its binding affinity to the GnRH receptor, making it substantially more potent than the natural hormone. nih.govgoogle.com Leuprolide was the first GnRH agonist to enter clinical development and received its first FDA approval in 1985. drugbank.comnih.gov Its development marked a significant milestone, providing researchers with a long-acting and powerful tool to probe the endocrine system.

Scope and Research Significance of Leuprolide in Chemical Biology

In the field of chemical biology, Leuprolide serves as more than just a therapeutic agent; it is a sophisticated molecular probe for dissecting complex biological pathways. Its high affinity and specificity for the GnRH receptor, a G protein-coupled receptor (GPCR), make it an ideal tool for studying receptor-ligand interactions, receptor trafficking, and signal transduction mechanisms. nih.govresearchgate.net

Research using Leuprolide and its analogues has provided critical insights into the conformational requirements for GnRH receptor binding and activation. nih.govresearchgate.net Studies employing nuclear magnetic resonance (NMR) and molecular dynamics simulations have been used to elucidate the three-dimensional structure of Leuprolide in different solution environments, helping to identify the bioactive conformation necessary for agonistic activity. nih.govresearchgate.net

Furthermore, the well-defined structure and biological activity of Leuprolide make it an excellent scaffold for the design of novel chemical entities. researchgate.net Researchers have synthesized conjugates of Leuprolide with other molecules, such as cytotoxic agents, to create targeted drug delivery systems. researchgate.net The principle is to use the Leuprolide portion to guide the conjugate to cells expressing GnRH receptors, thereby delivering a therapeutic payload directly to the target tissue. The presence of GnRH receptors in various non-reproductive tissues has expanded the potential applications of such targeted approaches. researchgate.net The study of Leuprolide also extends to its formulation and delivery, with research into liposomes and other nanocarriers to optimize its biopharmaceutical properties. nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H57N9O6 B3320988 Leuprolide (5-9) CAS No. 129244-90-2

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O6/c1-6-38-32(48)28-10-8-16-43(28)33(49)25(9-7-15-39-34(36)37)40-30(46)27(18-21(4)5)42-31(47)26(17-20(2)3)41-29(45)24(35)19-22-11-13-23(44)14-12-22/h11-14,20-21,24-28,44H,6-10,15-19,35H2,1-5H3,(H,38,48)(H,40,46)(H,41,45)(H,42,47)(H4,36,37,39)/t24-,25-,26+,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXGEYGBHGKGSQ-KLMIGJKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129244-90-2
Record name Leuprolide (5-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUPROLIDE (5-9)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3XSB7W2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of Leuprolide

Historical and Contemporary Approaches to Leuprolide Synthesis

The initial industrial synthesis of leuprolide was reported in 1977 by Takeda Pharmaceutical Co. and included both a solid-phase (Boc/Bzl) and a solution-phase (Z/NO2) route. cpcscientific.com Since then, numerous synthetic strategies have been developed, each with its own set of advantages and challenges related to scalability, purity, and cost-effectiveness.

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone in the production of leuprolide due to its advantages, which include the elimination of intermediate purification steps and the use of excess reagents to drive reactions to completion. cpcscientific.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin.

The tert-butoxycarbonyl/benzyl (Boc/Bzl) strategy is a classical approach in SPPS. cpcscientific.comseplite.com In this method, the temporary Nα-amino protecting group is the acid-labile Boc group, while the side-chain protecting groups are typically benzyl-based. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amine for the next coupling cycle. seplite.comhongtide.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished simultaneously using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). hongtide.com

The general cycle for Boc/Bzl SPPS of leuprolide involves:

Deprotection: Removal of the Nα-Boc group with TFA.

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base.

Coupling: Addition of the next Nα-Boc protected amino acid, which is activated by a coupling reagent.

This approach has been successfully used for leuprolide synthesis, although it has been largely superseded by the milder Fmoc chemistry. cpcscientific.comseplite.com

StepReagent/ConditionPurpose
Nα-ProtectionBoc (tert-butoxycarbonyl)Temporary protection of the N-terminus
Side-Chain ProtectionBenzyl-based groupsSemi-permanent protection of reactive side chains
DeprotectionTFA (Trifluoroacetic acid)Removal of the Boc group
Final CleavageHF (Hydrogen fluoride)Cleavage from resin and removal of side-chain protectors

The 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry represents a more contemporary and widely used strategy for the SPPS of leuprolide. rsc.org This method utilizes the base-labile Fmoc group for Nα-amino protection, which is typically removed with a solution of piperidine (B6355638) in dimethylformamide (DMF). rsc.orggoogle.com The side-chain protecting groups are acid-labile, allowing for the final cleavage from the resin and deprotection to be carried out in a single step with a strong acid like TFA. google.com

A key component of this strategy is the choice of resin. For leuprolide synthesis, 2-chlorotrityl chloride (2-CTC) resin is frequently employed. cpcscientific.comgoogle.comgoogle.com This resin is advantageous because it allows for the mild cleavage of the protected peptide, preserving the acid-labile side-chain protecting groups. cpcscientific.comgoogle.com This is particularly important for the synthesis of C-terminal peptide amides like leuprolide, where the final amidation step is often performed in solution after cleavage from the resin. cpcscientific.com

A typical Fmoc-SPPS procedure for a leuprolide fragment on 2-CTC resin involves:

Resin Swelling: The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or DMF. rsc.orggoogle.com

First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA). rsc.orggoogle.com

Capping: Any unreacted functional sites on the resin are capped, for instance, with a solution of methanol (B129727) and DIEA in DCM. google.com

Fmoc Deprotection: The Nα-Fmoc group is removed with a piperidine/DMF solution. rsc.org

Coupling: The subsequent Fmoc-protected amino acid is activated with a coupling reagent and added to the resin-bound peptide. rsc.org

Cleavage: The protected peptide fragment is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% TFA in DCM. rsc.orggoogle.com

StepReagent/ConditionPurpose
Nα-ProtectionFmoc (9-fluorenylmethyloxycarbonyl)Temporary protection of the N-terminus
Side-Chain ProtectionAcid-labile groups (e.g., tBu, Trt, Boc, Pbf)Semi-permanent protection of reactive side chains. justia.com
Resin2-chlorotrityl chloride (2-CTC)Solid support for peptide synthesis. cpcscientific.comgoogle.comgoogle.com
Deprotection20% Piperidine in DMFRemoval of the Fmoc group
Final Cleavage/DeprotectionTFA (Trifluoroacetic acid) based cocktailsCleavage from resin and removal of side-chain protectors. google.com

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogenous solution. While this method requires the isolation and purification of intermediates after each step, it is highly adaptable for large-scale manufacturing. cpcscientific.com

One notable solution-phase methodology for leuprolide involves a highly convergent approach where four dimer fragments are synthesized and then coupled. cpcscientific.com This strategy is designed to minimize side reactions and yield a final product of high purity. The fragments are synthesized with a comprehensive protection scheme, and then sequentially coupled and deprotected to form the final nonapeptide. cpcscientific.com

Another approach utilizes a fragment condensation strategy, for example, coupling a dipeptide fragment with a heptapeptide (B1575542) fragment. justia.com The success of solution-phase synthesis often relies on the careful selection of protecting groups and coupling reagents to ensure efficient and epimerization-free fragment condensations. google.comgoogle.com

Hybrid synthesis methodologies combine the advantages of both solid-phase and solution-phase techniques. In the context of leuprolide synthesis, a common hybrid approach involves the synthesis of protected peptide fragments on a solid support, followed by their cleavage from the resin and subsequent condensation in solution. justia.compatsnap.com

For instance, a heptapeptide fragment and a dipeptide fragment can be synthesized separately. The heptapeptide may be assembled on a 2-CTC resin using Fmoc chemistry, while the dipeptide is prepared via solution-phase methods. justia.com After cleaving the protected heptapeptide from the resin, it is coupled with the dipeptide in solution to form the protected nonapeptide. justia.com This final protected leuprolide is then subjected to global deprotection to yield the active pharmaceutical ingredient. justia.com This strategy can be advantageous for the large-scale production of leuprolide, offering a balance between the efficiency of SPPS for fragment preparation and the scalability of solution-phase condensation. justia.com

The optimization of leuprolide synthesis is crucial for improving yield, purity, and cost-effectiveness. Key areas of optimization include:

Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation and suppression of side reactions like racemization. A variety of reagents, such as HBTU, DIC/6-Cl-HOBt, and PyBOP, are used in leuprolide synthesis, with the selection depending on the specific coupling being performed. cpcscientific.comjustia.comcreative-peptides.com

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent can significantly impact the efficiency of coupling and deprotection steps. creative-peptides.com For example, in solution-phase synthesis, using a continuous-flow microreactor can enhance the efficiency of coupling reactions and deprotection. jlu.edu.cn

Protecting Group Strategy: The judicious selection of orthogonal protecting groups is essential to prevent unwanted side reactions and to allow for selective deprotection at various stages of the synthesis. cpcscientific.comcreative-peptides.com

Purification Techniques: The final purification of leuprolide is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), which is critical for obtaining a product of high purity. justia.com

Optimization Strategies for Leuprolide Synthesis

Minimization of Side Reactions (e.g., racemization, diketopiperazine formation)

The synthesis of a complex nonapeptide like leuprolide requires precise control over chemical reactions to minimize the formation of impurities. Two significant side reactions in peptide synthesis are racemization and diketopiperazine (DKP) formation.

Racemization: This is the loss of stereochemical integrity at the α-carbon of an amino acid, which can lead to the formation of diastereomeric impurities. For instance, the D-amino acid epimer of histidine can be an impurity in leuprolide synthesis. google.com The activation of a protected amino acid can lead to epimerization. peptide.com To suppress this, additives like HOBt (Hydroxybenzotriazole) are often used during the coupling steps. peptide.com Furthermore, protecting the imidazole (B134444) nitrogen in the histidine side-chain is a strategy known to significantly reduce racemization for that specific residue. peptide.com Modern, highly optimized solution-phase methodologies involve protecting every functional group throughout the synthesis, a complex approach that results in fewer side reactions compared to earlier methods with minimal protection groups. cpcscientific.com The effectiveness of these strategies is demonstrated by the high purity of the final product, with specific racemized impurities like D-Ser⁴-Leuprolide and D-His²-Leuprolide being controlled to levels below 0.1% and 0.4%, respectively. google.com

Diketopiperazine (DKP) Formation: This side reaction is an intramolecular cyclization involving the first two amino acids at the N-terminus of a peptide chain, which cleaves the dipeptide from the resin support. nih.gov This reaction is particularly prevalent when proline is one of the first two residues, which is relevant to leuprolide's C-terminal Pro-NHEt sequence. peptide.comnih.gov During solid-phase peptide synthesis (SPPS), if the Fmoc/tBu protection strategy is used, performing the synthesis on a 2-chlorotrityl chloride resin is a preferred method to inhibit DKP formation due to the steric bulk of the trityl group. peptide.com An alternative strategy is to introduce the second and third amino acid residues as a pre-formed dipeptide unit, thereby bypassing the problematic dipeptide-resin intermediate stage where the cyclization occurs. peptide.com

Strategies to Minimize Common Side Reactions in Leuprolide Synthesis

Side ReactionDescriptionMinimization StrategyReference
RacemizationLoss of stereochemistry at the α-carbon of an amino acid, forming diastereomers.- Use of coupling additives (e.g., HOBt).
  • Protection of susceptible side chains (e.g., histidine imidazole nitrogen).
  • Comprehensive protection of all functional groups.
  • peptide.comcpcscientific.com
    Diketopiperazine (DKP) FormationIntramolecular cyclization of the N-terminal dipeptide, leading to chain cleavage.- Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin).
  • Addition of residues as a dipeptide unit.
  • peptide.com
    Purity Enhancement of Intermediates and Final Product

    Achieving high purity for both synthetic intermediates and the final leuprolide product is critical. Modern synthetic routes, which involve the protection of all functional groups, are designed to yield intermediates of higher purity, simplifying the final purification process. cpcscientific.com

    The primary method for purifying the crude leuprolide product is reversed-phase high-performance liquid chromatography (RP-HPLC). google.comgoogle.com A typical purification process involves several steps:

    Initial Elution: The crude leuprolide acetate (B1210297) is first subjected to a preliminary filtration step to remove some impurities before chromatographic separation. google.com The filtrate is then loaded onto a reverse-phase column (e.g., C18). google.comgoogle.com

    Gradient Chromatography: A gradient elution is performed using a mobile phase system. A common system consists of an aqueous solution of trifluoroacetic acid as the first mobile phase and an acetonitrile (B52724) solution of trifluoroacetic acid as the second. google.com Using trifluoroacetic acid helps to improve the chromatographic peak shape and reduce tailing, contributing to better separation and higher product purity. google.com

    Salt Conversion and Desalination: After the initial purification, the fractions containing the leuprolide salt are collected. The product then undergoes a salt conversion process where the trifluoroacetate (B77799) counter-ion is replaced with acetate, often by washing with a solution like ammonium acetate. This is followed by a desalination step to yield the final leuprolide acetate product. google.com

    This multi-step purification protocol is highly effective, yielding a final leuprolide acetate product with a purity of at least 99.0% as determined by HPLC. google.com

    Design and Synthesis of Leuprolide Analogues and Derivatives

    Structural Modifications for Enhanced Biological Activity or Stability

    To improve the therapeutic profile of leuprolide, researchers have explored structural modifications aimed at enhancing its biological activity or increasing its stability against enzymatic degradation.

    One promising strategy is lipidation , which involves conjugating leuprolide with fatty acids. nih.gov This modification increases the lipophilicity of the peptide, which can improve metabolic stability and membrane permeation. The self-assembly of these fatty acid-conjugated prodrugs can protect the peptide backbone from degradation by proteases and other enzymes. nih.gov Studies have shown that conjugating leuprolide with fatty acids of different chain lengths can sustain the drug's release and protect it from enzymatic degradation in human plasma. nih.gov

    Another approach involves the substitution of amino acids within the peptide sequence. Replacing natural amino acids with unnatural ones can enhance resistance to enzymatic cleavage, leading to a prolonged duration of action. researchgate.net For example, research on gonadotropin-releasing hormone (GnRH) analogues has shown that replacing the glycine (B1666218) residue at position 6 can increase both binding affinity and biological activity, likely due to improved resistance to degradation. researchgate.net These structural modifications provide a basis for the rational design of novel leuprolide analogues with improved pharmacological properties. researchgate.net

    Radiolabeled Leuprolide Analogues for Research Applications (e.g., ⁶⁸Ga/¹⁷⁷Lu-Leuprolide)

    For research applications, particularly in oncology for diagnostics and targeted therapy (theranostics), leuprolide has been modified to chelate radionuclides. A common approach involves synthesizing a leuprolide analogue coupled with the chelator DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid). nih.gov This DOTA-coupled peptide is typically prepared using solid-phase peptide synthesis. nih.govresearchgate.net

    Once synthesized and purified, the DOTA-leuprolide conjugate can be radiolabeled with different metallic radionuclides.

    Gallium-68 (⁶⁸Ga): This positron emitter is used for diagnostic imaging with positron-emission tomography (PET). nih.gov

    Lutetium-177 (¹⁷⁷Lu): This beta-emitting radionuclide is used for therapeutic applications. nih.gov

    The resulting radiolabeled peptides, ⁶⁸Ga-DOTA-Leuprolide and ¹⁷⁷Lu-DOTA-Leuprolide, have been evaluated in preclinical studies for detecting cancers that express GnRH receptors, such as breast cancer. nih.gov These studies have shown that the peptides can be labeled efficiently (>94%) with the radionuclides and exhibit nanomolar binding potency to cancer cell lines. nih.gov

    Characteristics of Theranostic Leuprolide Analogues
    AnalogueRadionuclideApplicationKey FindingReference
    ⁶⁸Ga-DOTA-LeuprolideGallium-68Diagnostic (PET Imaging)Efficient labeling (>94%); nanomolar binding to breast cancer cells; rapid blood clearance. nih.gov
    ¹⁷⁷Lu-DOTA-LeuprolideLutetium-177TherapeuticEfficient labeling (>94%); evaluated for theranostic use alongside the ⁶⁸Ga version. nih.gov

    Conjugated Leuprolide Systems (e.g., oxadiazole-peptides)

    To create peptidomimetics of leuprolide with potentially novel properties, researchers have synthesized conjugates where parts of the peptide structure are replaced by other chemical moieties. One such example is the development of leuprolide analogues containing a 1,3,4-oxadiazole (B1194373) ring. rsc.orgresearchgate.net These heterocyclic systems can act as bioisosteres of the amide bond. rsc.orgresearchgate.net

    The synthesis of these conjugates has been explored by introducing the oxadiazole moiety at either the C-terminus or the N-terminus of the peptide sequence. rsc.org

    C-Terminal Modification: In this approach, 2-amino-1,3,4-oxadiazole derivatives are coupled to the C-terminal of the leuprolide peptide sequence in the solution phase using a coupling reagent. rsc.org

    N-Terminal Modification: For modification at the other end, a 2-amino-1,3,4-oxadiazole is first reacted with succinic anhydride (B1165640) to introduce a carboxylic acid moiety. rsc.orgresearchgate.net This functionalized oxadiazole is then coupled to the N-terminal of the peptide sequence, which is assembled on a resin support. rsc.orgresearchgate.net

    All the synthesized oxadiazole-peptide conjugates are purified using preparative HPLC, and their structures are confirmed by high-resolution mass spectrometry (HR-MS). rsc.org

    Molecular and Cellular Mechanisms of Action of Leuprolide

    Fundamental Principles of GnRH Receptor Agonism by Leuprolide

    Leuprolide functions as a superagonist at the GnRH receptor, mimicking and amplifying the actions of endogenous GnRH. This dual action—initial stimulation followed by profound suppression—is central to its therapeutic utility drugbank.compatsnap.comnih.gov.

    Upon administration, leuprolide binds to GnRH receptors located on the surface of pituitary gonadotrope cells mdpi.comsmpdb.cawikipedia.org. This binding event triggers an immediate cascade that leads to an initial, transient surge in the secretion of LH and FSH from the anterior pituitary drugbank.combccancer.bc.capatsnap.comwikipedia.orgnih.govfda.gov. This phenomenon, often referred to as the "flare effect," results in a temporary increase in circulating levels of gonadal steroids, namely testosterone (B1683101) in males and estradiol (B170435) in females drugbank.combccancer.bc.capatsnap.comnih.govfda.govfda.gov. This initial stimulation is a direct consequence of the agonist's potent activation of the GnRH receptor, similar to but more pronounced than the effect of endogenous GnRH drugbank.comwikipedia.orgfda.govfda.govdrugs.com.

    Unlike the pulsatile release of endogenous GnRH, which maintains receptor sensitivity, the continuous, non-pulsatile stimulation provided by leuprolide leads to a different cellular response oup.commdpi.comwikipedia.orgnih.gov. Prolonged exposure to leuprolide causes the GnRH receptors to become desensitized and subsequently downregulated drugbank.compatsnap.comwikipedia.orgnih.govcontemporaryobgyn.net. This downregulation involves processes such as receptor internalization and a reduction in the number of functional receptors on the gonadotrope cell surface wikipedia.orgnih.govpnas.org. The continuous stimulation effectively overwhelms the signaling machinery, leading to a loss of responsiveness oup.comwikipedia.org.

    The desensitization and downregulation of GnRH receptors directly impair the pituitary's ability to respond to GnRH stimulation. This results in a profound and sustained suppression of LH and FSH secretion drugbank.combccancer.bc.capatsnap.comwikipedia.orgnih.govfda.gov. With significantly reduced levels of LH and FSH, the gonads (testes in males, ovaries in females) are no longer adequately stimulated to produce sex hormones. Consequently, testosterone levels in men are reduced to castrate levels (often below 50 ng/dL), and estradiol levels in premenopausal women are suppressed to post-menopausal levels bccancer.bc.cafda.govfda.govdrugs.commayoclinic.orgmedicalnewstoday.com. This suppression of gonadal steroidogenesis is the primary mechanism through which leuprolide exerts its therapeutic effects in various hormone-dependent conditions drugbank.compatsnap.commedicalnewstoday.comnih.govnih.gov.

    Table 1: Key Effects of Leuprolide on the Hypothalamic-Pituitary-Gonadal Axis

    Phase of ActionEffect on GnRH ReceptorsEffect on LH/FSH SecretionEffect on Gonadal Steroids (Testosterone/Estradiol)
    Initial Stimulation ActivatedTransient surge (flare)Transient increase
    Chronic Administration Desensitized/DownregulatedProfound suppressionProfound decrease (castrate/post-menopausal levels)

    Leuprolide Interactions with GnRH Receptors

    Leuprolide's efficacy stems from its specific interactions with the GnRH receptor, influencing its binding kinetics and downstream signaling pathways.

    Leuprolide is a synthetic nonapeptide analog of GnRH, modified to enhance its potency and duration of action drugbank.comfda.govfda.govnih.gov. Specifically, leuprolide contains a D-amino acid substitution (D-leucyl) at position 6 and an N-ethylamide at the C-terminus, which increases its resistance to enzymatic degradation and enhances its affinity for the GnRH receptor compared to native GnRH drugbank.comfda.govfda.govnih.gov. These modifications contribute to a significantly longer circulating half-life (approximately 3 hours) compared to endogenous GnRH (3-4 minutes), allowing for sustained receptor stimulation drugbank.comfda.govfda.govnih.gov. This sustained binding and activation are critical for inducing receptor downregulation wikipedia.orgnih.gov.

    The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein families oup.comsmpdb.cawikipedia.orgpnas.orgnih.govmdpi.combio-rad.com.

    Gq/11 Pathway: Activation of the GnRH receptor by leuprolide couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) oup.comsmpdb.capnas.orgnih.govmdpi.combio-rad.com. IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to increased intracellular calcium concentrations. DAG, in conjunction with Ca2+, activates protein kinase C (PKC) oup.comsmpdb.canih.govmdpi.combio-rad.com. PKC, along with other signaling molecules like mitogen-activated protein kinases (MAPKs) such as ERK, can translocate to the nucleus to regulate the transcription of gonadotropin subunit genes oup.comsmpdb.camdpi.combio-rad.com.

    Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) oup.comsmpdb.capnas.orgnih.govmdpi.combio-rad.com. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates transcription factors like CREB1. Activated CREB1 then translocates to the nucleus to regulate gene expression, including that of LH and FSH subunits oup.comsmpdb.cabio-rad.com.

    These pathways are crucial for both the initial stimulatory effects and the subsequent desensitization and downregulation observed with leuprolide administration oup.comsmpdb.capnas.orgnih.govbio-rad.com.

    Table 2: Signal Transduction Pathways Activated by GnRH Receptor Agonists

    G Protein TypeDownstream EffectorSecond Messenger(s)Key Kinases/Transcription FactorsPrimary Effect on Gonadotropin Gene Expression
    Gq/11 Phospholipase C (PLC)IP3, DAGPKC, MAPKs (ERK, JNK, p38)Stimulates
    Gs Adenylyl Cyclase (AC)cAMPPKA, CREB1Stimulates

    Compound List:

    Leuprolide

    Gonadotropin-releasing hormone (GnRH)

    Luteinizing hormone (LH)

    Follicle-stimulating hormone (FSH)

    Testosterone

    Estradiol

    Progesterone

    Estrogen

    Androgen

    Direct and Indirect Cellular Effects of Leuprolide

    Leuprolide acetate (B1210297) exerts its influence through complex cellular mechanisms that extend beyond its well-established endocrine actions. These effects involve direct modulation of cell proliferation, influence on the expression of key signaling molecules, and neurotrophic properties.

    Modulation of Cell Proliferation in Preclinical Models (e.g., myoma cells in vitro)

    Leuprolide acetate has demonstrated direct antiproliferative effects on various cancer cell lines and primary cell cultures in preclinical settings. In studies involving human breast cancer cell lines, leuprolide acetate inhibited estradiol-induced cell growth in estrogen receptor-positive (ER+) cell lines such as MCF-7, ZR-75-1, and CG-5, while showing no effect on ER-negative MDA-MB-231 cells nih.gov. Furthermore, leuprolide acetate has been shown to reduce the viability and proliferation of uterine myoma cells in vitro medsci.orgnih.govoup.comnii.ac.jp. When used in combination with other agents like raloxifene, leuprolide acetate enhanced the antiproliferative effect on myoma cells medsci.orgnih.gov. In endometrial cancer cell lines, leuprolide acetate, particularly in combination with octreotide, demonstrated time-dependent antiproliferative effects and increased apoptosis in specific grades of these cells jtgga.org. The cellular response to leuprolide acetate can vary, with some studies indicating a differential effect across different diseases and cell types, possibly due to variations in cellular histogenesis or GnRH receptor-ligand binding affinity oup.comnii.ac.jp.

    Cell Type/ConditionTreatment GroupCell Viability (%)Reference
    Myoma Cells (Control)Control79.6 ± 2.3 medsci.org
    Myoma CellsLeuprolide Acetate65.7 ± 3.5 medsci.org
    Myoma CellsRaloxifene79.6 ± 2.3 medsci.org
    Myoma CellsMifepristone37.1 ± 3.5 medsci.org
    Myoma CellsLeuprolide Acetate + Raloxifene63.6 ± 3.5 medsci.org
    Myoma CellsLeuprolide Acetate + MifepristoneHigher than Mifepristone alone medsci.org
    Endometrial Cancer (Grade I)Control7.8±0.36 jtgga.org
    Endometrial Cancer (Grade I)Leuprolide3.9±0.1 jtgga.org
    Endometrial Cancer (Grade I)Leuprolide + Octreotide3.7±0.26 jtgga.org

    Note: Cell viability percentages represent the remaining viable cells after treatment, indicating the degree of inhibition. Lower percentages indicate greater antiproliferative effect.

    Influence on Cytokine and Growth Factor Expression in Animal Models (e.g., IFN-γ, VEGF)

    Leuprolide acetate has been observed to modulate the expression of various cytokines and growth factors in animal models. Studies in Wistar-Albino rats indicated that leuprolide acetate significantly decreased serum vascular endothelial growth factor (VEGF) levels a-jhr.com. In a mouse model of endometriosis, leuprolide acetate administration reduced serum interferon-gamma (IFN-γ) levels, a pro-inflammatory cytokine a-jhr.com. Furthermore, in models of experimental autoimmune encephalomyelitis (EAE), leuprolide acetate treatment was associated with a reduction in pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-17A, and tumor necrosis factor-alpha (TNF-α), correlating with less activation of the NF-κB pathway a-jhr.comresearchgate.net. In a rat model of mild hypoxic-ischemic encephalopathy (HIE), leuprolide acetate treatment attenuated the expression of IFN-γ and CXCL-1 mRNA while maintaining IL-1β and TNF-α levels similar to control groups, suggesting an immunomodulatory effect that reduces neuroinflammation researchgate.netresearchgate.netkarger.comnih.gov. In the context of endometriosis in mice, leuprolide acetate also decreased endometriotic lesion size and expression of TNF-α, though its effect on VEGF expression was not significant compared to other agents inajog.comunar.ac.id.

    Cytokine/Growth FactorAnimal Model/ConditionTreatment GroupExpression Level ChangeReference
    VEGFWistar-Albino RatsLeuprolide AcetateSignificantly decreased a-jhr.com
    IFN-γEndometriosis MiceLeuprolide AcetateReduced a-jhr.com
    IL-1βEAE MiceLeuprolide AcetateLower expression a-jhr.com
    IL-17AEAE MiceLeuprolide AcetateLower expression a-jhr.com
    TNF-αEAE MiceLeuprolide AcetateLower expression a-jhr.com
    IL-1βMild HIE RatsLeuprolide AcetateSimilar to Sham; attenuated compared to HIE-Saline researchgate.netresearchgate.netkarger.comnih.gov
    TNF-αMild HIE RatsLeuprolide AcetateSimilar to Sham; attenuated compared to HIE-Saline researchgate.netresearchgate.netkarger.comnih.gov
    IFN-γMild HIE RatsLeuprolide AcetateAttenuated compared to HIE-Saline researchgate.netresearchgate.netkarger.comnih.gov
    CXCL-1Mild HIE RatsLeuprolide AcetateAttenuated compared to HIE-Saline researchgate.netresearchgate.netkarger.comnih.gov
    TNF-αEndometriosis MiceLeuprolide AcetateReduced inajog.comunar.ac.id
    VEGFEndometriosis Mice (Rat model)Leuprolide AcetateDecreased (not significant compared to control) scielo.org.mx

    Role of Leuprolide in Neuromodulation and Neurotrophic Properties (e.g., spinal cord neuron outgrowth, neurofilament expression in rats)

    Gonadotropin-releasing hormone (GnRH) and its synthetic analog, leuprolide acetate (LA), exhibit neurotrophic properties, influencing neuronal survival and function. In vitro studies have shown that GnRH administration can induce changes in the outgrowth, number, and length of neurites in rat cortical neurons nih.govsjzsyj.com.cn. In vivo, leuprolide acetate treatment in rat models of spinal cord injury (SCI) has demonstrated improvements in locomotor activity, gait, and bladder function, along with an increase in the expression of neurofilaments within the spinal cord nih.govsjzsyj.com.cnneurores.org. Similar beneficial effects have been observed in models of experimental autoimmune encephalomyelitis (EAE), where LA treatment led to increased neurofilament expression, enhanced myelin basic protein expression, and increased axonal diameter in the spinal cord, contributing to improved locomotion nih.govsjzsyj.com.cnunirioja.es. These findings suggest that leuprolide acetate may act as a neuromodulator, promoting neuronal plasticity and potentially aiding in the regeneration of injured nervous tissue researchgate.net.

    GnRH Receptor Expression in Non-Reproductive Tissues and Implications for Leuprolide Research

    The presence of GnRH receptors (GnRHR) is not confined to the pituitary gland and reproductive tissues; they are also found in a wide array of non-reproductive tissues. This includes various regions of the brain, such as the cerebral cortex and hippocampus, as well as the spinal cord nih.govunirioja.espnas.orgresearchgate.netplos.orgtandfonline.comnih.gov. Beyond the nervous system, GnRHR expression has been identified in tissues like the heart, skeletal muscle, liver, kidney, adrenal glands, thyroid, and certain immune cells pnas.orgplos.orgmdpi.com. The discovery of GnRHR in these diverse locations suggests that GnRH and its analogs, including leuprolide acetate, may exert direct effects on these tissues, independent of their action on the reproductive axis researchgate.nettandfonline.comnih.gov. This broader distribution implies that leuprolide acetate's therapeutic effects might be more complex than initially understood, potentially involving direct modulation of cellular functions in non-reproductive organs. Research into these extrapituitary roles of GnRH signaling is crucial for fully elucidating the mechanisms underlying leuprolide's diverse clinical applications and exploring new therapeutic avenues.

    Preclinical Pharmacokinetics and Metabolism of Leuprolide

    Absorption and Distribution Characteristics in Animal Models

    Gastrointestinal Absorption Limitations due to Proteolysis

    Leuprolide acetate (B1210297) demonstrates significantly limited oral bioavailability due to its susceptibility to degradation by proteases within the gastrointestinal (GI) tract. In preclinical studies, Leuprolide is rapidly degraded by enzymes such as trypsin and α-chymotrypsin in vitro researchgate.net. Studies using rat intestinal mucosal homogenates have confirmed rapid enzymatic degradation, indicating that proteolysis is a primary factor hindering oral absorption nih.gov. Further investigations suggest that the proteolytic activity varies across different regions of the small intestine, with lower activity observed in the ileum compared to the jejunum, potentially contributing to greater absorption from distal segments scispace.com. In animals, Leuprolide is known to be completely metabolized by enzymes like trypsin and α-chymotrypsin, and its degradation in rabbit gut tissue was found to be particularly high researchgate.net. At low drug concentrations, mitigating this enzymatic degradation is crucial for improving intestinal absorption researchgate.net.

    Tissue Distribution Patterns in Animal Models

    Following administration in animal models, Leuprolide exhibits a distribution pattern characterized by high concentrations in specific tissues and lower concentrations in others. Preclinical studies have reported high concentrations of Leuprolide in the kidney, liver, pineal gland, and pituitary tissue bccancer.bc.ca. Conversely, lower concentrations have been observed in the hypothalamus, cerebral cortex, and muscle tissue bccancer.bc.ca. The kidney and liver are noted sites for enzymatic degradation bccancer.bc.ca.

    Tissue/OrganConcentration Level
    KidneyHigh
    LiverHigh
    Pineal GlandHigh
    Pituitary TissueHigh
    HypothalamusLow
    Cerebral CortexLow
    MuscleLow

    Blood-Brain Barrier Permeation

    Evidence from preclinical studies indicates that Leuprolide can cross the blood-brain barrier (BBB) bccancer.bc.ca. Research investigating the effects of Leuprolide acetate on the BBB in animal models suggests that it can modulate BBB permeability by influencing the expression and localization of gap junction proteins like connexin-43 (Cx43) researchgate.netnih.gov. This interaction implies that Leuprolide can enter or affect the brain environment, although the extent and specific mechanisms of its permeation require further detailed characterization.

    Biotransformation and Degradation Pathways of Leuprolide

    Characterization of Inactive Metabolites

    The enzymatic breakdown of Leuprolide results in the formation of various smaller, inactive peptide fragments. Preclinical studies have identified these metabolites, including a pentapeptide (designated as Metabolite I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV) fda.govfda.govfda.govhemonc.orgfda.gov. These fragments may undergo further catabolism. In animal studies, Leuprolide has also been reported to degrade into peptides corresponding to fragments such as 1-3, 5-7, and 5-9 of its sequence researchgate.net.

    Metabolite TypeDescriptionActivity
    Metabolite IPentapeptideInactive
    Metabolites II, IIITripeptidesInactive
    Metabolite IVDipeptideInactive
    Other fragmentsPeptides 1-3, 5-7, 5-9 (in animal studies)Inactive

    Elimination Routes and Kinetic Parameters in Preclinical Systems

    The elimination of leuprolide from the body involves both metabolism and excretion. Preclinical studies have provided insights into these processes, highlighting the role of enzymatic degradation and the routes by which metabolites are removed.

    Renal Excretion Mechanisms

    While specific detailed mechanisms of renal excretion for leuprolide itself in preclinical models are not extensively detailed in the provided literature, it is understood that metabolites are excreted renally. Studies in rats and dogs indicate that leuprolide is metabolized into smaller, inactive peptides, including a pentapeptide (Metabolite I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV) fda.govfda.govfda.gov. These fragments may be further catabolized. Following the administration of leuprolide depot suspension in humans, less than 5% of the initial dose was recovered as unchanged or pentapeptide metabolite in the urine, suggesting that renal excretion of the parent compound and its primary metabolite is a minor elimination pathway fda.gov.

    Systemic Clearance and Elimination Half-Life in Animal Models

    Preclinical studies have established key kinetic parameters for leuprolide. In healthy male volunteers, a 1 mg intravenous bolus administration of leuprolide revealed a mean systemic clearance of approximately 7.6 to 8.34 L/h fda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.ie. The terminal elimination half-life was consistently reported to be around 3 hours, based on a two-compartment model fda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.ie.

    Table 1: Systemic Clearance and Elimination Half-Life of Leuprolide in Preclinical Models

    ParameterValue (Units)Model/SystemReference
    Mean Systemic Clearance7.6 - 8.34 L/hHealthy Male Volunteers fda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.ie
    Terminal Elimination Half-LifeApproximately 3 hoursHealthy Male Volunteers fda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.ie

    Studies involving radiolabeled leuprolide in rats and dogs demonstrated its metabolism into inactive peptide fragments fda.govfda.gov. These fragments are likely further catabolized, and while specific excretion routes for these fragments are not detailed, renal excretion is a common pathway for peptide metabolites.

    Plasma Protein Binding Characteristics

    Leuprolide exhibits a moderate degree of binding to plasma proteins. In vitro studies consistently report that leuprolide binds to human plasma proteins in a range of 43% to 49% fda.govfda.govfda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.iebccancer.bc.cadrugbank.comhres.ca. This binding characteristic is important for understanding the distribution and availability of the drug in the systemic circulation.

    Table 2: Plasma Protein Binding of Leuprolide

    Protein Binding (%)In Vitro SystemReference
    43% - 49%Human Plasma fda.govfda.govfda.govfda.govfda.gov.tweuropa.eutga.gov.auhpra.iebccancer.bc.cadrugbank.comhres.ca

    The fact that leuprolide is primarily degraded by peptidases rather than cytochrome P-450 enzymes, combined with its moderate plasma protein binding, suggests a low potential for drug-drug interactions mediated by these pathways fda.govhres.ca.

    Research on Advanced Drug Delivery Systems for Leuprolide

    Polymeric Microsphere Technologies for Sustained Leuprolide Release

    Polymeric microspheres are microscopic spherical particles made of biodegradable polymers that encapsulate the drug. These systems are designed to release the drug over an extended period, ranging from weeks to months, following a single administration.

    Poly(lactide-co-glycolide) (PLGA) is a widely used biodegradable and biocompatible copolymer in the development of controlled-release drug delivery systems. nih.gov It has been successfully utilized to create microsphere formulations for leuprolide. The properties of the PLGA polymer, such as the ratio of lactic acid to glycolic acid and its molecular weight, can be modified to control the drug release rate. jst.go.jp

    The double emulsion-solvent evaporation (w/o/w) method is a common technique used to prepare PLGA microspheres encapsulating water-soluble peptides like leuprolide acetate (B1210297). ijpcbs.comijper.org This process involves the formation of a primary water-in-oil (w/o) emulsion by adding an aqueous solution of the drug into an organic solution of the polymer. ijpcbs.com This primary emulsion is then added to a larger volume of water containing an emulsifying agent to form a water-in-oil-in-water (w/o/w) double emulsion. ijper.org The organic solvent is subsequently removed by evaporation, leading to the hardening of the polymer into solid microspheres with the drug encapsulated within. ijpcbs.com

    Several factors during this process can influence the characteristics of the resulting microspheres, such as drug loading, particle size, and the initial burst release. For instance, the concentration of the polymer in the organic phase is a significant factor; higher polymer concentrations can lead to the formation of smoother and less porous microspheres. ijper.org The speed of homogenization and the temperature at which the process is carried out also play crucial roles in determining the encapsulation efficiency. ijpcbs.com

    Table 1: Influence of Formulation Parameters on Leuprolide-PLGA Microspheres

    Parameter Effect on Microspheres
    Polymer Concentration Increased concentration can lead to larger particle size. ijpcbs.com
    Organic Solvent Faster solvent removal can result in higher encapsulation efficiency. ijpcbs.com
    Homogenization Speed Affects the size of the primary emulsion droplets and final particle size.
    Temperature Lower temperatures can improve encapsulation efficiency. ijpcbs.com

    In situ forming polymer systems represent another advanced approach for the sustained delivery of leuprolide. These systems are administered as a liquid solution that solidifies into a solid or semi-solid depot upon injection into the body. researchgate.netnih.gov Typically, the formulation consists of a biodegradable polymer like PLGA and the drug dissolved in a biocompatible organic solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.netkinampark.com After administration, the solvent diffuses away into the surrounding aqueous environment, causing the polymer to precipitate and form a solid implant that entraps the drug. kinampark.com

    One of the advantages of in situ forming systems is the simplified manufacturing process compared to pre-formed microspheres. kinampark.com However, a significant challenge with these systems is controlling the initial burst release of the drug. nih.gov Research has shown that the initial release can be substantial, with one study observing an initial release of approximately 40% from a PLGA-based in situ forming microparticle system. nih.gov This high initial release was attributed to the high porosity of the microparticles formed. nih.gov

    Strategies to mitigate this initial burst include increasing the polymer concentration, which can reduce the porosity of the resulting implant. nih.gov Other formulation parameters, such as the drug loading and the viscosity of the oil phase in emulsion-based in situ systems, can also be adjusted to control the initial release. nih.gov For example, decreasing the drug loading and increasing the polymer concentration have been shown to reduce the initial burst. nih.gov

    Table 2: Comparison of In Situ Forming Microparticle Systems for Leuprolide Acetate

    Polymer System Initial Release Release Characteristics
    PLGA RG 503H ~40% High initial release due to high porosity. nih.gov
    PLA R 202H ~9% Lower initial release followed by slow, continuous release. nih.gov

    The release of leuprolide from polymeric systems is a complex process governed by several mechanisms that can occur simultaneously or sequentially.

    The initial burst release is a common phenomenon observed with PLGA microspheres, characterized by a rapid release of a significant portion of the encapsulated drug within the first 24 hours of administration. nih.govresearchgate.net This burst is often attributed to the drug that is adsorbed on the surface of the microspheres or located close to the surface. researchgate.netacs.org The morphology of the microspheres, including their porosity and internal structure, can significantly influence the extent of the initial burst. nih.gov

    Studies have shown that the initial burst can be divided into a rapid primary phase followed by a slower, constant-rate secondary phase. nih.gov The primary phase is thought to be due to the rapid dissolution and diffusion of the surface-associated drug, while the secondary phase may involve diffusion through the polymer matrix. nih.gov The molecular weight distribution of the PLGA polymer has also been identified as a factor affecting the burst release, with a higher amount of low molecular weight PLGA fractions leading to an increased burst release. researchgate.net Controlling this initial burst is a critical aspect of developing effective long-acting leuprolide formulations. nih.govresearchgate.net

    Following the initial burst, the release of leuprolide from polymeric systems is often controlled by diffusion. nih.govkinampark.com In this phase, the drug molecules move through the polymer matrix and into the surrounding medium. researchgate.net The rate of diffusion is influenced by several factors, including the properties of the polymer, the size of the drug molecule, and the structure of the polymer matrix. kinampark.com

    As the PLGA polymer begins to hydrate (B1144303) and swell, water-filled channels and pores can form within the microspheres. nih.govnih.gov These channels provide pathways for the drug to diffuse out. The diffusion coefficient of the drug within the polymer matrix is a key parameter that determines the release rate. kinampark.com Over time, the degradation of the PLGA polymer through hydrolysis of its ester linkages leads to a decrease in molecular weight and an increase in the porosity of the matrix, which further facilitates drug release. nih.gov This degradation process contributes to the sustained release of the drug over an extended period. nih.gov

    Mechanisms of Drug Release from Polymeric Systems

    Polymer Degradation and Erosion-Mediated Release

    The release of leuprolide from PLGA-based systems is intrinsically linked to the degradation of the polymer matrix. This degradation occurs primarily through hydrolysis, where the ester linkages in the PLGA backbone are cleaved, leading to a decrease in the polymer's molecular weight. researchgate.netnih.gov This process can manifest as either bulk erosion or surface erosion. In bulk erosion, water penetrates the entire polymer matrix, causing degradation throughout the device. mdpi.com Conversely, surface erosion involves the degradation proceeding from the exterior of the device inwards. mdpi.com

    The rate of polymer degradation, and consequently leuprolide release, is influenced by factors such as the polymer's composition (the ratio of lactic acid to glycolic acid), molecular weight, and the surrounding microenvironment, including pH and temperature. researchgate.net As the polymer degrades, the matrix becomes more porous, facilitating the diffusion of the encapsulated leuprolide. nih.gov

    Peptide Desorption and Water-Mediated Pore Connections

    Following the initial burst release, the subsequent release of leuprolide is often controlled by a combination of peptide desorption from the polymer surface and the formation of water-mediated pore connections within the matrix. nih.gov As water penetrates the PLGA microspheres, it not only contributes to polymer degradation but also facilitates the dissolution and diffusion of the entrapped peptide.

    The development of a pore network within the polymer matrix is a critical step in the sustained release of leuprolide. nih.gov These pores, once interconnected, create channels through which the dissolved drug can diffuse out of the microsphere and into the surrounding medium. This process is dynamic, with the rate of pore formation and interconnection being influenced by the rate of polymer degradation and water uptake. nih.gov

    Factors Influencing Release Kinetics in Polymeric Systems

    The release kinetics of leuprolide from polymeric systems are not monolithic but are influenced by a variety of factors related to the polymer itself, the formulation, and the external environment.

    Polymer Molecular Weight and Composition

    The molecular weight of the PLGA polymer is a key determinant of the drug release profile. nih.govnih.gov Generally, higher molecular weight polymers degrade more slowly, resulting in a slower and more sustained release of leuprolide. researchgate.net Conversely, lower molecular weight polymers lead to a faster release rate. researchgate.netjst.go.jp The molecular weight distribution of the polymer also plays a role; a wider distribution can lead to a more complex, multiphasic release profile. researchgate.netnih.gov

    The composition of the PLGA, specifically the ratio of lactide to glycolide (B1360168), also significantly impacts release kinetics. A higher glycolide content leads to a more hydrophilic polymer that degrades faster, thus accelerating drug release. The ideal release profile for a one-month duration has been observed with a PLGA of average molecular weight 14,000 and a 75/25 lactide to glycolide ratio, which exhibited a small initial release followed by a steady, near zero-order release for 35 days. jst.go.jp

    Table 1: Effect of PLGA Molecular Weight and Composition on Leuprolide Release
    PLGA Average Molecular WeightLactide/Glycolide RatioObserved Leuprolide Release Profile
    22,500100/0 (PLA)Extremely slow release rate
    21,20075/25Extremely slow release rate
    14,00075/25Ideal for one-month release: small initial burst followed by steady release for 35 days
    6,000100/0 (PLA)Relatively fast release, but too slow for desired drug level
    Effect of pH and Buffer Systems

    The pH of the surrounding medium can significantly influence the degradation rate of PLGA and, consequently, the release of leuprolide. nih.gov Acidic conditions can accelerate the hydrolysis of the ester bonds in the polymer backbone, leading to faster degradation and drug release. nih.govresearchgate.net The type of buffer system used in in vitro release studies can also affect the release profile. For instance, phosphate-buffered saline (PBS) can accelerate the degradation of PLGA compared to other buffer systems. nih.gov The pH within the polymer matrix itself can also change over time as the degradation products, lactic and glycolic acid, are formed, creating an acidic microenvironment that can further catalyze polymer degradation. nih.gov

    Influence of Additives and Excipients

    Various additives and excipients are often incorporated into leuprolide formulations to modulate the release profile. For hydrophilic drugs like leuprolide, which can exhibit a high initial burst release, rate-controlling excipients may be added to temper this initial phase. researchgate.net The inclusion of certain water-soluble compounds in an attempt to create aqueous channels and increase the release rate has been explored, though in some cases, this only led to a higher initial release without sustaining an increased release rate. jst.go.jp The physical state of the drug within the polymer matrix, whether it is dissolved or suspended, can also impact the release kinetics. nih.gov For example, leuprolide acetate was found to be more stable in suspension within polymer solutions compared to when it was dissolved. nih.govresearchgate.net

    Impact of Sterilization Methods (e.g., γ-irradiation)

    Sterilization is a critical step in the manufacturing of parenteral drug delivery systems. Gamma (γ)-irradiation is a common method used for sterilizing polymeric devices. nih.govsteris-ast.com However, exposure to γ-rays can alter the physicochemical properties of the polymer, which in turn can affect the drug release profile. nih.gov

    Studies have shown that γ-irradiation of PLGA-based in-situ forming systems for leuprolide can cause a reduction in the polymer's molecular weight and a decrease in its glass transition temperature (Tg). nih.gov This radiolytic degradation leads to a more porous matrix structure, which facilitates faster drug release. nih.gov In one study, the amount of leuprolide released from an irradiated matrix was approximately 1.6 times higher after 33 days compared to a non-irradiated matrix. nih.gov This highlights the importance of carefully considering the effects of sterilization on the final performance of the drug delivery system.

    Table 2: Effect of γ-Irradiation on PLGA Properties and Leuprolide Release
    ParameterNon-Irradiated PLGAIrradiated PLGA (8 kGy)
    Glass Transition Temperature (Tg)43.4°C38.1°C
    Molecular Weight Reduction-~17.8%
    Matrix MorphologyLess porousHigher porosity
    Cumulative Leuprolide Release (after 33 days)Baseline~1.6 times higher
    Microparticle Morphology and Porosity

    The physical characteristics of microparticles, specifically their morphology and porosity, are critical determinants of the release kinetics of encapsulated Leuprolide. Researchers extensively use scanning electron microscopy (SEM) to study the surface topography and internal structure of these microparticles, which are typically composed of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). tandfonline.comnih.gov

    Generally, Leuprolide-loaded microparticles are spherical with a smooth surface. nih.govresearchgate.net The manufacturing process, particularly the double emulsion solvent evaporation technique, significantly influences these properties. For instance, using a higher volume of the external aqueous phase (W2) during formulation can lead to the formation of more homogeneous and uniformly distributed pores on the microparticle surface. tandfonline.com This uniform porosity is a key factor in achieving a controlled and predictable drug release profile. tandfonline.com

    Porosity has a direct impact on the drug's initial burst release. A higher porosity can lead to a more significant initial release of Leuprolide. nih.govnih.gov This is because the porous network allows for faster water ingress and drug dissolution. Conversely, a denser, less porous microparticle structure can mitigate this burst effect. nih.govnih.gov The porosity and subsequent release characteristics can be modulated by adjusting various formulation and processing parameters. Factors such as the polymer concentration, the type of polymer used (different sources of PLGA can result in varying porosity), and solvent evaporation rates play a crucial role. nih.govfda.gov For example, increasing the polymer concentration can reduce the initial burst release, likely by creating a denser, less porous matrix. nih.govnih.gov In some systems, pores are formed by the leaching of components like isopropyl formate, which creates a highly porous, sponge-like structure that closes autonomously when dispersed in an aqueous environment. rxlist.com

    The table below summarizes the influence of selected manufacturing variables on the physical properties of Leuprolide microparticles.

    ParameterInfluence on Microparticle CharacteristicsResearch Finding
    Polymer Concentration Affects porosity and initial drug release.Increasing polymer concentration can reduce the high initial release associated with highly porous microparticles. nih.govnih.gov
    External Water Phase Volume Impacts pore homogeneity.A higher amount of the outer water phase can lead to more homogeneous and uniform pore distribution. tandfonline.com
    Polymer Source Can alter porosity and particle size.PLGA polymers from different vendors can result in microspheres with differences in porosity and drug loading. fda.gov
    Homogenization Speed/Time Influences encapsulation efficiency and particle size.Adjustments to homogenization parameters are key to achieving high encapsulation efficiency of Leuprolide. nih.govnih.gov

    Novel Non-Polymeric Drug Delivery Strategies

    Beyond polymer-based microparticles, research has focused on alternative mechanics for delivering Leuprolide in a controlled manner. These strategies include leveraging electrical currents, osmotic pressure, and specialized oral formulations.

    Transdermal Iontophoretic Delivery Systems

    Iontophoresis is a non-invasive technique that uses a low-level electrical current to facilitate the transport of charged molecules, such as the peptide Leuprolide, across the skin barrier. nih.gov Studies have demonstrated that iontophoresis can significantly enhance the transdermal delivery of Leuprolide compared to passive diffusion. nih.govnih.gov This method offers a promising alternative to injections, with the potential for controlled, systemic administration.

    The enhancement of drug delivery via iontophoresis is primarily attributed to two mechanisms: electrorepulsion and electro-osmosis. nih.govsemanticscholar.org

    Electrorepulsion : This is the direct effect of the electric field on the ionized Leuprolide molecules. An electrode with the same charge as the drug is placed on the skin, repelling the drug and driving it into and through the epidermis. japsonline.com

    Electro-osmotic flow : At physiological pH, human skin carries a net negative charge. nih.gov This causes a bulk flow of solvent (and the dissolved drug) in the direction of counter-ion movement, typically from the anode to the cathode. semanticscholar.orgjapsonline.com This convective flow can significantly contribute to the transport of both charged and neutral molecules. semanticscholar.org For Leuprolide, the direction of this flow is pH-dependent; at pH 7.2, the flow is from anode to cathode, while at pH 4.5, the direction is reversed. nih.govresearchgate.net

    Additionally, the application of an electric current can cause reversible alterations to the skin's barrier function. A model developed specifically for Leuprolide iontophoresis suggests that the applied voltage can increase the porosity of the stratum corneum, further enhancing drug permeation. researchgate.net

    The efficiency of Leuprolide iontophoresis is highly dependent on both the pH of the drug formulation and the electrical parameters used.

    Influence of pH : The pH of the formulation determines the net charge of the Leuprolide molecule. At pH 4.5, the peptide has a higher positive charge (ionic valence of ~2) compared to pH 7.2 (ionic valence of ~1). researchgate.net Counterintuitively, studies have shown that the permeation rate at pH 7.2 is nearly double that at pH 4.5. nih.gov This is because the favorable direction of electro-osmotic flow at the higher pH has a more dominant effect on transport than the drug's higher ionic charge at the lower pH. nih.govresearchgate.net Maintaining a stable pH is crucial, as fluctuations can alter permeation rates and potentially cause skin irritation. researchgate.net

    Influence of Electrical Parameters : The rate of drug delivery is directly influenced by the applied electrical current. The permeation rate of Leuprolide increases linearly with current density. nih.gov Similarly, increasing the applied voltage can lead to greater membrane alterations (increased porosity), further enhancing delivery. researchgate.net However, it is important to use moderate electrical potentials to limit irreversible damage to the epidermal membrane. nih.gov

    Osmotic Implant Technologies

    A significant advancement in the long-term delivery of Leuprolide is the development of osmotically driven implantable systems, such as the DUROS® implant. nih.govtaylorfrancis.com This technology enables the continuous, zero-order release of the drug for up to one year, offering a patient-compliant alternative to frequent injections. fda.govnih.gov

    The implant is a small, non-biodegradable cylinder made of a titanium alloy. fda.govnih.gov It consists of several key components:

    An outer, water-permeable membrane. nih.gov

    An internal osmotic engine, typically containing sodium chloride tablets. taylorfrancis.com

    A piston that separates the osmotic engine from the drug reservoir. nih.govtaylorfrancis.com

    A drug reservoir containing Leuprolide dissolved in a stable formulation, such as dimethyl sulfoxide (B87167) (DMSO). fda.govtaylorfrancis.com

    A delivery orifice. mdpi.com

    Once implanted subcutaneously, the device works on the principle of osmosis. nih.govmdpi.com Water from the surrounding tissue fluid is drawn across the semipermeable membrane into the osmotic engine. This influx of water causes the osmotic engine to expand, pushing the piston at a controlled rate. mdpi.com The movement of the piston forces the drug formulation out of the reservoir through the delivery orifice at a constant, predetermined rate. nih.gov In vitro and in vivo studies have confirmed that this system provides reproducible, zero-order delivery rates for a year, maintaining steady serum levels of Leuprolide. nih.govnih.gov

    Oral Delivery Systems with Rate-Controlling Polymers (e.g., Carbopol, Chitosan (B1678972), Polyox, Eudragit-S)

    Oral delivery of peptides like Leuprolide is challenging due to enzymatic degradation in the gastrointestinal (GI) tract and poor absorption. tandfonline.com To overcome these barriers, researchers are investigating oral dosage forms that utilize rate-controlling polymers to protect the drug and facilitate its absorption, often by targeting release in the colon where enzymatic activity is lower. tandfonline.comnih.gov

    Eudragit-S : This polymer is an anionic polymethacrylate (B1205211) that is insoluble in acidic and neutral environments but dissolves at a pH above 7.0. nih.gov This characteristic makes it an ideal candidate for enteric coatings designed to bypass the stomach and small intestine and release the drug specifically in the terminal ileum and colon. nih.govcsfarmacie.cz While studies directly combining Leuprolide with Eudragit-S were not detailed in the provided context, tablet formulations coated with Eudragit-S are a well-established strategy for colon-targeted delivery of other drugs and were used to coat the tablets in a study investigating Carbopol, Chitosan, and Polyox combinations for Leuprolide. tandfonline.commdpi.com

    The table below summarizes the properties and research findings for these polymers in the context of oral Leuprolide delivery.

    PolymerTypeKey Property for Oral DeliveryResearch Finding
    Carbopol Polyacrylic acidHigh swelling, bioadhesive, slows disintegrationCombination formulations containing Carbopol demonstrated maximum swelling and the slowest drug release rates. tandfonline.comnih.gov
    Chitosan Cationic polysaccharideMucoadhesive, permeation enhancer (opens tight junctions)Thiolated chitosan formulations increased the relative bioavailability of oral Leuprolide significantly compared to a control solution. nih.gov
    Polyox Polyethylene oxideHydrophilic matrix-former, mucoadhesiveWhen combined with Carbopol, it contributes to a very slow and controlled release of Leuprolide. tandfonline.com
    Eudragit-S Anionic polymethacrylatepH-dependent solubility (dissolves at pH > 7.0)Used as an enteric coating to target drug release to the colon, protecting the peptide from the upper GI tract. tandfonline.comnih.gov

    Chemical Stability and Degradation Pathways of Leuprolide

    Factors Influencing Leuprolide Stability

    Temperature Dependence of Degradation Kinetics

    Temperature significantly impacts the degradation rate of leuprolide. Studies have shown that leuprolide's aqueous stability is higher at lower temperatures. For instance, when stored in phosphate-buffered saline (PBS) at pH 7.4, leuprolide remaining at -10°C after 35 days was approximately 79.3%, while at 37°C, it was around 68.2% tandfonline.com. Further data indicates that leuprolide is more stable at 4°C compared to -10°C tandfonline.com. In dimethyl sulfoxide (B87167) (DMSO), degradation also exhibits temperature dependence, proceeding exponentially at 50°C, 65°C, and 80°C with an activation energy (Ea) of 22.6 ± 1.2 kcal/mol. However, in DMSO, leuprolide degradation plateaued after approximately six months at 37°C nih.gov. The study also noted that aggregation products increased sharply with time at 80°C, whereas they did not increase at 37°C nih.gov.

    Temperature (°C)Remaining Leuprolide (%) after 35 days (PBS, pH 7.4)
    -1079.3 ± 2.2 tandfonline.com
    4Data suggests higher stability than -10°C tandfonline.com
    25Not explicitly detailed for 35 days, but implied lower stability than 4°C tandfonline.com
    3768.2 ± 1.0 tandfonline.com

    Role of Solvent Systems

    The choice of solvent system plays a critical role in the stability of leuprolide. Comparing aqueous and non-aqueous systems, DMSO generally affords better stability than aqueous formulations capes.gov.brnih.gov. In DMSO, leuprolide degradation accelerates with increasing moisture content, suggesting that the aprotic nature of DMSO minimizes chemical degradation capes.gov.br. In aqueous solutions, degradation products observed at 37°C include hydrolysis, aggregation, isomerization, and oxidation, with hydrolysis being the most prominent capes.gov.br. In contrast, DMSO formulations showed aggregation, oxidation, hydrolysis, and isomerization, with aggregation and oxidation being more significant capes.gov.br. Specifically, aqueous conditions led to more N-terminal hydrolysis and acetylation, while non-aqueous conditions resulted in increased Trp oxidation and Ser β-elimination capes.gov.br. For instance, both water and DMSO solvent systems demonstrated over 90% stability after one year at 37°C, but the DMSO formulation was superior capes.gov.brnih.gov.

    Effect of pH on Aqueous Stability

    The pH of the aqueous environment significantly influences leuprolide's stability. Research indicates that the degradation of leuprolide is accelerated at lower pH values tandfonline.comresearchgate.netnih.gov. Studies in phosphate-buffered saline (PBS) from pH 2.0 to 7.4 revealed that leuprolide acetate (B1210297) (LA) was more stable at higher pH values tandfonline.comresearchgate.netnih.gov. For example, kinetic data for LA degradation in PBS media at 37°C showed increased degradation at lower pH researchgate.net. While specific quantitative data across a wide pH range is limited in the provided snippets, the general trend points towards greater stability in neutral to slightly alkaline conditions compared to acidic ones.

    Influence of Dissolved Oxygen

    The presence of dissolved oxygen can affect leuprolide's stability, particularly at lower temperatures. In PBS medium at pH 7.4, degassing the medium partially increased the stability of LA at 4°C (from 80.8 ± 1.4% to 86.5 ± 1.5% remaining LA), which was attributed to the higher concentration of dissolved oxygen at low temperatures tandfonline.comresearchgate.net. However, degassing did not significantly alter the stability of LA at 37°C tandfonline.comresearchgate.net. This suggests that while oxygen can play a role in degradation, its impact might be more pronounced under colder conditions or in conjunction with other factors.

    Impact of Moisture Content

    Moisture content is a critical factor affecting the stability of leuprolide, especially in non-aqueous systems. In DMSO, the rate of leuprolide degradation was observed to accelerate with increasing moisture content, highlighting that a dry aprotic solvent enhances stability capes.gov.brnih.gov. In solid-state formulations, moisture can also promote degradation pathways. For instance, while not specific to leuprolide, general peptide stability studies indicate that residual moisture in solid-state formulations can lead to instability ijpsonline.com. Conditions to avoid for leuprolide include strong heat, light, and moisture polypeptide.com.

    Complexation with Stabilizing Agents (e.g., β-cyclodextrin)

    Complexation with stabilizing agents like β-cyclodextrin (β-CD) has proven effective in enhancing the aqueous stability of leuprolide tandfonline.comresearchgate.netnih.govtandfonline.com. Studies have shown that LA/β-CD complexes exhibit higher stability compared to LA alone across various pH values (2.0–7.4) tandfonline.comresearchgate.netnih.gov. The stability of these complexes was further improved by increasing the molar ratio of LA to β-CD, with a ratio of 1:10 showing enhanced stability tandfonline.comresearchgate.netnih.gov. These complexes can be prepared through procedures like freeze-drying tandfonline.comresearchgate.net. This approach is part of broader strategies to improve peptide stability in aqueous solutions, which also include using buffers, organic solvents, specific metal ions, and oxygen removal mdpi.com.

    Advanced Analytical Techniques for Leuprolide Research

    Methodologies for Assessing Release from Formulations

    Microscopic Techniques for Morphological Analysis of Delivery Systems

    Scanning Electron Microscopy (SEM)

    Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology of leuprolide delivery systems. It provides high-resolution, three-dimensional images of the microspheres or implants, revealing details about their surface topography, porosity, and integrity. SEM analysis is vital for understanding how formulation parameters, such as polymer type, solvent systems, and manufacturing processes (e.g., spray drying, solvent evaporation), affect the physical attributes of the delivery system. For leuprolide-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres, SEM has been used to observe spherical shapes, surface pore distribution, and the presence of surface irregularities that can impact initial drug release (burst effect) researchgate.netijper.orgresearchgate.netscielo.brkinampark.comresearchgate.net. For instance, variations in the continuous water phase volume during microsphere preparation can lead to increased surface porosity, as observed via SEM researchgate.netresearchgate.net. Similarly, the morphology of PLGA implants, including surface and cross-section details, has been studied using SEM to correlate with in vitro and in vivo release behaviors nih.gov.

    Table 1: Key Findings from Microscopic Analysis of Leuprolide Delivery Systems

    TechniqueDelivery System TypeKey Morphological ObservationsFormulation Aspect StudiedRelevant References
    SEMPLGA MicrospheresSpherical shape, surface porosity, smooth surface, presence of pores/channelsPolymer type, water phase volume, drying method, solvent evaporation researchgate.netijper.orgresearchgate.netscielo.brkinampark.comresearchgate.netnih.gov
    CLSMPLGA Microspheres/ImplantsInternal drug distribution (uniform/non-uniform), pore interconnections, matrix structureDrug loading, polymer concentration, emulsifier concentration, formulation processing researchgate.netijper.orgresearchgate.netscielo.brnih.govkinampark.com

    Confocal Laser Scanning Microscopy (CLSM)

    Confocal Laser Scanning Microscopy (CLSM) offers complementary information by enabling the visualization of the internal structure and, crucially, the distribution of leuprolide within the delivery matrix. By labeling the drug or using its inherent fluorescence, CLSM can generate optical sections of the microspheres or implants, providing detailed insights into how the drug is dispersed throughout the polymer. This is particularly important for understanding the mechanisms of drug release. Studies have utilized CLSM to demonstrate uniform drug distribution within PLGA microspheres, confirming a matrix-type structure ijper.orgscielo.brnih.gov. CLSM can also reveal pore interconnections within the microspheres, which are critical pathways for drug diffusion researchgate.netnih.gov. The concentration of emulsifiers and polymer concentration can significantly influence the internal drug distribution and the resulting release profiles, as visualized by CLSM kinampark.com.

    Accelerated Degradation Study Techniques

    Assessing the stability of leuprolide is paramount for ensuring the efficacy and safety of its formulations over their intended shelf life. Accelerated degradation studies are designed to rapidly identify potential degradation pathways and products under stressed conditions, thereby informing formulation development and predicting long-term stability.

    Levitated Microdroplets

    A cutting-edge approach for accelerated degradation studies involves the use of levitated microdroplets, often utilizing the Leidenfrost effect nsf.govnih.gov. This technique involves suspending tiny droplets of the sample (containing leuprolide or related peptides) above a heated surface. The rapid heat and mass transfer within these levitated droplets significantly accelerate chemical reactions, allowing degradation pathways such as deamidation, peptide bond hydrolysis, oxidation, and disulfide bond cleavage to be studied within minutes rather than days nsf.govresearchgate.net. This method requires only a minimal amount of the therapeutic peptide and allows for precise control over reaction time and conditions by adjusting levitation duration. The insights gained from these rapid studies are invaluable for quickly evaluating the intrinsic stability of leuprolide and screening the stabilizing effects of various excipients during formulation development nsf.govresearchgate.net. Studies have demonstrated acceleration factors ranging from 23 to 188 times compared to traditional methods nih.gov.

    Table 2: Accelerated Degradation Studies of Leuprolide and Related Peptides

    TechniqueCompound StudiedDegradation Pathways StudiedKey Findings/AdvantagesRelevant References
    Levitated MicrodropletsLeuprorelin (and other therapeutic peptides)Deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, oxidationRapid analysis (minutes), identifies degradation pathways, screens excipient effects, high acceleration factors (23-188x) nsf.govnih.govresearchgate.net
    Elevated TemperatureLeuprolide Acetate (B1210297) (in PLGA microspheres)Temperature-dependent degradation/releaseFacilitates correlation of accelerated in vitro release with long-term release predictions; studies aqueous stability researchgate.net

    Other Accelerated Stability Testing Methods

    Beyond levitated microdroplets, conventional accelerated stability testing protocols, such as those employing elevated temperatures and humidity (e.g., 40-60°C with varying relative humidity), are also utilized to predict the shelf life of leuprolide formulations researchgate.netnih.govpaho.orgmdpi.com. These studies involve exposing the drug product to conditions that accelerate degradation processes, allowing for the projection of stability over extended periods. Techniques like the Accelerated Stability Assessment Program (ASAP) leverage moisture-modified Arrhenius principles to model degradation kinetics and predict shelf life under recommended storage conditions nih.govmdpi.com. Studies have also investigated the temperature-dependent in vitro release and degradation of leuprolide acetate from PLGA microspheres at temperatures ranging from 37°C to 50-60°C to establish correlations with long-term release profiles researchgate.net.

    Investigational and Novel Research Applications of Leuprolide Beyond Primary Endocrine Modulation

    Research on Leuprolide's Direct Effects on Specific Cell Types and Tissues in Preclinical Models

    Preclinical studies using animal models have been instrumental in elucidating leuprolide's direct biological effects, independent of its systemic hormonal suppression.

    Leuprolide has been investigated for its effects on the structure and function of reproductive organs in various animal models. In male rats, studies have shown that leuprolide therapy can reverse testicular atrophy and restore sperm production. For instance, leuprolide treatment successfully reversed nearly complete testicular atrophy induced by 2,5-hexanedione, leading to a recovery of spermatogenesis that correlated with a normalization of stem cell factor (SCF) expression. nih.govoup.com Similarly, in aged Brown Norway rats experiencing natural testicular atrophy, leuprolide therapy partially restored spermatogenesis. oup.com Continuous administration of leuprolide acetate (B1210297) in animal studies results in the suppression of ovarian and testicular steroidogenesis, leading to atrophy of the reproductive organs, an effect that is reversible upon discontinuation of the drug. fda.govfda.govfda.gov

    In female rats, leuprolide administration has been shown to delay the onset of puberty and disrupt the estrous cycle. researchgate.net Research in avian models has also demonstrated leuprolide's suppressive effects; it has been used to induce ovarian regression in chickens and has proven effective in reversibly preventing egg-laying in cockatiels. illinois.edu

    Summary of Leuprolide Effects on Reproductive Organs in Animal Models
    Animal ModelConditionKey FindingsReference
    Rat (Inbred F344)Chemically-induced testicular atrophy (2,5-hexanedione)Reversed testicular atrophy and restored spermatogenesis. nih.gov nih.gov
    Rat (Aged Brown Norway)Age-related testicular atrophyPartially restored spermatogenesis. oup.com oup.com
    Rat (Long-Evans)Pubertal developmentDelayed pubertal onset and disrupted the first estrous cycle. researchgate.net researchgate.net
    ChickenOvarian functionInduced ovarian regression and cessation of egg laying. illinois.edu illinois.edu
    CockatielEgg layingReversibly prevented egg laying. illinois.edu illinois.edu

    Leuprolide's ability to inhibit the growth of hormone-dependent tumors has been extensively studied in animal models. fda.govfda.govtargetedonc.com In rat models of prostate cancer, leuprolide has been shown to reduce tumor growth. nih.gov Notably, research on human prostate carcinoma cell line (ALVA-31) xenografts in athymic mice demonstrated that leuprolide inhibited tumor growth in both intact and castrated animals. nih.gov This finding suggests a mechanism of action that may be independent of the suppression of testicular steroid hormone production. nih.gov

    In female rat models, leuprolide has demonstrated efficacy in preventing and causing the regression of mammary tumors. In Sprague-Dawley rats with 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors, leuprolide treatment produced tumor regression and disappearance rates consistent with the effects of ovariectomy. nih.govnih.gov Studies have shown that chemical oophorectomy with leuprolide is as effective as surgical oophorectomy in inhibiting DMBA-induced mammary carcinogenesis. nih.gov

    Summary of Leuprolide Effects on Hormone-Dependent Tumors in Animal Models
    Animal ModelTumor TypeKey FindingsReference
    Rat (Noble and Dunning)Prostatic tumorsInhibited tumor growth. fda.govfda.gov fda.govfda.gov
    Mouse (Athymic)Human prostate carcinoma xenograft (ALVA-31)Inhibited tumor growth in both intact and castrate mice. nih.gov nih.gov
    Rat (Sprague-Dawley)DMBA-induced mammary tumorsCaused tumor regression and inhibited carcinogenesis, comparable to surgical oophorectomy. fda.govnih.govnih.gov fda.govnih.govnih.gov

    Emerging preclinical research points to potential neurotrophic and neuroprotective properties of leuprolide. nih.govnih.gov In a rat model of spinal cord compression injury, a five-week administration of leuprolide acetate resulted in significant functional recovery. nih.govnih.gov Treated rats showed a 38% recovery in locomotor activity and a 60% recovery in voiding reflex, compared to minimal recovery in the saline-treated group. nih.govnih.gov Furthermore, leuprolide treatment was associated with reduced microglial immunological reaction and a trend towards a greater area of white and gray matter at the injury site. nih.govnih.gov

    In a rat model of acute brain ischemia-reperfusion injury, leuprolide acetate was found to promote the recovery of hippocampal neurons. nih.gov The number of neurons in the CA1 and DG regions of the hippocampus was significantly higher in the leuprolide-treated group, along with increased expression of neurofilament and myelin basic protein markers. nih.gov Studies in aged male rats have also shown that leuprolide can improve spatial memory, with an associated increase in the expression of hippocampal plasticity proteins spinophilin and microtubule-associated protein 2 (MAP2). nih.gov

    Summary of Leuprolide's Neurological Effects in Animal Models
    Animal ModelConditionKey FindingsReference
    RatSpinal cord compression injuryImproved locomotor activity, gait, and voiding reflex; reduced microglial reaction. nih.govnih.gov nih.govnih.gov
    RatAcute brain ischemia-reperfusion injuryPromoted recovery of hippocampal neurons; increased neurofilament and myelin basic protein expression. nih.gov nih.gov
    Rat (Aged male)Age-related cognitive declineImproved spatial memory; increased hippocampal expression of spinophilin and MAP2. nih.gov nih.gov

    The influence of leuprolide on gastrointestinal function has been explored in animal models, revealing a link between reproductive hormones and intestinal motility. nih.gov A study using myoelectric techniques in female rats investigated the effects of leuprolide on the neuromuscular function of the small intestine. nih.gov In intact female rats, migrating myoelectric complexes (MMCs) were present. nih.gov However, in ovariectomized rats, the typical fed-state motility pattern was inhibited at higher doses of leuprolide, and cycling MMCs, characteristic of a fasted state, reappeared. nih.gov These findings indicate that reproductive hormones significantly impact gastrointestinal motility and that leuprolide can alter these patterns. nih.gov

    Exploring Non-Gonadal GnRH Receptor Expression and Function in Research

    The discovery of GnRH receptors in tissues outside of the pituitary gland has opened new avenues of research into the direct actions of GnRH analogs like leuprolide.

    GnRH receptors (GnRHR) are widely expressed throughout the brain, including in the hippocampus and cortex. oup.comnih.govresearchgate.netresearchgate.net Research in rats has shown that the expression of the GnRHR gene in the hippocampus begins after birth, which is delayed compared to its expression in the pituitary. oup.com The presence of these receptors suggests a direct role for GnRH signaling in brain function. researchgate.net

    Studies have linked hippocampal GnRH receptors to neuronal plasticity. oup.com In hippocampal primary cultures, GnRH was found to directly stimulate the expression of several genes that are markers of neuronal plasticity, such as Egr1, synaptophysin, and spinophilin. oup.com It is also suggested that the GnRH/GnRHR signaling system may participate in these mechanisms by regulating local estrogen synthesis within the hippocampus. oup.comnih.gov The high concentration of GnRH-R mRNA in the hippocampus further points to this brain region's specific responsiveness to GnRH. nih.gov The cognitive improvements seen in aged rats treated with leuprolide, which were accompanied by changes in plasticity-related proteins, may be mediated through these hippocampal GnRH receptors. nih.gov

    Comparative Preclinical Studies of Leuprolide with Other Therapeutic Agents

    Preclinical research has explored the efficacy of Leuprolide in comparison with, and in combination with, other agents for hormone-dependent conditions like uterine myomas (fibroids). In vitro studies using primary cultured myoma cells have investigated the comparative inhibitory effects of Leuprolide acetate, the selective estrogen receptor modulator (SERM) Raloxifene, and the antiprogestin Mifepristone on cell proliferation and survival.

    One study evaluated the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, and BCL-2, an anti-apoptotic protein, in myoma cells after treatment with these agents, both individually and in combination. The findings indicated that while each agent had an effect, the combinations produced distinct results. For example, the combination of Leuprolide acetate with Mifepristone showed a pronounced effect on the reduction of both PCNA and BCL-2 expression, suggesting a potential synergistic action in inhibiting myoma cell growth and promoting apoptosis. researchgate.net

    Table 1: Effect of Leuprolide, Raloxifene, and Mifepristone on Protein Expression in Myoma Cells researchgate.net
    Treatment GroupEffect on PCNA ExpressionEffect on BCL-2 Expression
    ControlBaseline ExpressionBaseline Expression
    Raloxifene (R)ReducedReduced
    Leuprolide + Raloxifene (LR)ReducedReduced
    Mifepristone (M)ReducedReduced
    Leuprolide + Mifepristone (LM)Significantly ReducedSignificantly Reduced

    Developmental Research into Leuprolide's Impact on Fertility Mechanisms in Animal Models

    The impact of Leuprolide on reproductive development and fertility has been extensively studied in various animal models. These studies are crucial for understanding the reversibility of its effects and its potential long-term consequences.

    In one study using Long-Evans rats, chronic administration of Leuprolide during the periadolescent period (postnatal day 25-50) was found to significantly delay the onset of puberty in both males and females. fda.gov In females, Leuprolide disrupted the first estrous cycle, preventing them from entering estrus during the treatment period. fda.gov However, upon cessation of treatment, female sexual motivation and fertility were unaffected. fda.gov In contrast, male rats exhibited a significant delay in the development of copulatory behavior and sexual motivation, though mature reproductive behavior was observed by the fourth week post-treatment. fda.gov These findings suggest that while Leuprolide effectively suppresses pubertal development, the reproductive functions are restored after its discontinuation, with males potentially requiring a longer recovery period. fda.gov

    Another study in a rat model of Polycystic Ovary Syndrome (PCOS) found that a single depot injection of Leuprolide acetate before 48 hours of life prevented the development of typical PCOS features such as anovulation, cysts, and atretic follicles in postnatally androgenized rats. nih.gov This indicates a potential protective effect on fertility mechanisms when administered early in a disease-programmed model.

    Mutagenicity and Carcinogenicity Research in Animal Models

    Standard toxicological assessments for Leuprolide have included evaluations of its potential to cause genetic mutations (mutagenicity) and cancer (carcinogenicity) in animal models.

    Mutagenicity studies conducted with Leuprolide acetate using both bacterial (e.g., E. coli) and mammalian cell systems have provided no evidence of a mutagenic potential. fda.govhres.ca

    Two-year carcinogenicity studies have been performed in rats and mice. In rats, subcutaneous administration of high daily doses (0.6 to 4 mg/kg) resulted in a dose-related increase in benign pituitary hyperplasia and benign pituitary adenomas at 24 months. fda.govhres.ca There was also a significant, though not dose-related, increase in pancreatic islet-cell adenomas in female rats and testicular interstitial cell adenomas in male rats. fda.govhres.ca Conversely, in a two-year mouse study, no pituitary abnormalities or drug-induced neoplastic changes were observed at doses as high as 60 mg/kg. fda.govhres.ca

    Table 2: Summary of Leuprolide Carcinogenicity Findings in Rodent Models fda.govhres.ca
    SpeciesDurationKey Findings
    Rat24 MonthsDose-related increase in benign pituitary hyperplasia and adenomas. Increased incidence of pancreatic islet-cell adenomas (females) and testicular interstitial cell adenomas (males).
    Mouse24 MonthsNo Leuprolide-induced pituitary abnormalities or neoplastic changes observed.

    Q & A

    Basic Research Questions

    Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of Leuprolide (5-9) in preclinical models?

    • Methodological Answer :

    • Use validated animal models (e.g., rat or mouse) with controlled dosing regimens to mimic human therapeutic scenarios. Measure plasma/tissue concentrations of Leuprolide (5-9) using LC/MS/MS with an internal peptide standard (e.g., LH-RH analog) to ensure specificity .
    • Include repeated-measures ANOVA for longitudinal data analysis to assess time-dependent changes in drug levels and testosterone suppression .
    • Reference established protocols for peptide stability testing, including protease resistance assays, particularly for fragments like Leuprolide (5-9) that may exhibit differential degradation kinetics .

    Q. What are the best practices for synthesizing and characterizing Leuprolide (5-9) in academic laboratories?

    • Methodological Answer :

    • Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing side-chain protection for residues prone to aggregation (e.g., Arg, Trp). Use HPLC purification and MALDI-TOF/MS for identity confirmation .
    • Incorporate D-amino acids at critical positions (e.g., protease-sensitive sites) to enhance stability, as demonstrated in studies on Leuprolide analogs .
    • Validate purity (>95%) via reverse-phase HPLC and quantify residual solvents (e.g., acetonitrile) per ICH guidelines .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between clinical efficacy data and in vitro mechanistic studies of Leuprolide (5-9)?

    • Methodological Answer :

    • Conduct dose-response analyses in cell-based assays (e.g., GnRH receptor activation) to identify discrepancies between in vitro potency and in vivo bioavailability. Account for plasma protein binding and tissue distribution using radiolabeled tracers .
    • Apply sensitivity analysis to clinical datasets (e.g., claims databases) to adjust for confounders like prior therapy or insurance type, as highlighted in retrospective studies .
    • Cross-reference findings with multi-omics data (e.g., transcriptomics of prostate cancer models) to contextualize therapeutic effects beyond hormone suppression .

    Q. What methodological considerations are critical for studying sustained-release formulations of Leuprolide (5-9) in experimental models?

    • Methodological Answer :

    • Use in situ forming polymeric implants (e.g., ATRIGEL®) to assess drug release kinetics. Compare formulations with varying drug loads (e.g., 3% vs. 6% w/w) using non-compartmental pharmacokinetic analysis .
    • Validate bioequivalence to commercial depot formulations (e.g., LUPRON®) via single-degree-of-freedom contrasts in testosterone suppression profiles .
    • Ensure reproducibility by documenting polymer-drug interactions (e.g., solvent casting parameters) and sterilization protocols, as minor variations can alter release rates .

    Q. How can researchers address variability in hormone suppression outcomes across Leuprolide (5-9) studies?

    • Methodological Answer :

    • Stratify patient/subject cohorts by baseline hormone levels and metabolic factors (e.g., hepatic CYP450 activity) using multivariate regression models .
    • Implement pharmacodynamic modeling to distinguish between drug-specific effects and confounding variables (e.g., stress-induced cortisol fluctuations) in preclinical trials .
    • Use blinded sample reanalysis to minimize assay variability, particularly when comparing historical data to newer LC/MS/MS datasets .

    Data Analysis and Reproducibility

    Q. What statistical frameworks are recommended for analyzing contradictory results in Leuprolide (5-9) dose-response studies?

    • Methodological Answer :

    • Apply Bayesian hierarchical models to pool data from heterogeneous studies (e.g., differing administration routes), adjusting for study-specific biases .
    • Use meta-regression to explore covariates like formulation type or species differences, ensuring transparency in data inclusion/exclusion criteria .
    • Adhere to FAIR data principles by depositing raw LC/MS/MS spectra and clinical datasets in repositories like Zenodo or Figshare, with detailed metadata .

    Q. How can researchers ensure reproducibility in Leuprolide (5-9) assays across laboratories?

    • Methodological Answer :

    • Standardize protocols using reference materials (e.g., USP Leuprolide acetate) and inter-laboratory round-robin testing for LC/MS/MS quantification .
    • Document critical method parameters (e.g., ion source temperature, collision energy) in machine-readable formats to facilitate replication .
    • Publish negative results and assay failure modes (e.g., peptide adsorption to tubing) to improve methodological transparency .

    Experimental Design Challenges

    Q. What strategies mitigate the impact of limited clinical data granularity in Leuprolide (5-9) research?

    • Methodological Answer :

    • Augment claims database analyses with prospective registries capturing dose adjustments, adverse events, and biomarker trends (e.g., PSA levels in cancer patients) .
    • Use in silico pharmacokinetic simulations (e.g., GastroPlus®) to extrapolate fragment-specific behavior from full-length Leuprolide data .
    • Collaborate with academic medical centers to access deidentified electronic health records (EHRs) with longitudinal hormone measurements .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Leuprolide (5-9)
    Reactant of Route 2
    Reactant of Route 2
    Leuprolide (5-9)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.